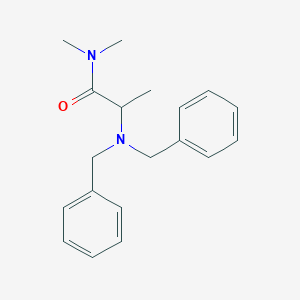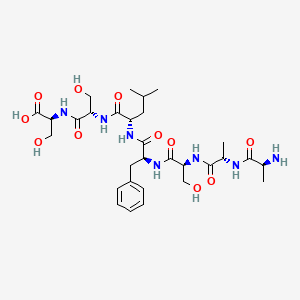
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2,2,3,3,4,4,5,5-octafluoropentyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2,2,3,3,4,4,5,5-octafluoropentyl sulfate is a unique ionic liquid that has garnered attention due to its interesting chemical properties and potential applications. This compound is part of the broader family of imidazolium-based ionic liquids, which are known for their stability, low volatility, and ability to dissolve a wide range of substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2,2,3,3,4,4,5,5-octafluoropentyl sulfate typically involves the reaction of 1-butyl-3-methylimidazolium with octafluoropentyl sulfate. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve efficiency .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes and the use of advanced purification techniques to ensure high purity. The scalability of the synthesis process is crucial for its commercial viability, and efforts are made to optimize reaction conditions and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2,2,3,3,4,4,5,5-octafluoropentyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: The imidazolium ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazolium compounds .
Applications De Recherche Scientifique
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2,2,3,3,4,4,5,5-octafluoropentyl sulfate has several scientific research applications, including:
Chemistry: Used as a solvent and catalyst in various chemical reactions due to its stability and ability to dissolve a wide range of substances.
Biology: Investigated for its potential use in biological systems, including as a medium for enzyme reactions and protein stabilization.
Medicine: Explored for its potential therapeutic applications, including drug delivery and as a component in pharmaceutical formulations.
Industry: Utilized in industrial processes, such as electroplating, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2,2,3,3,4,4,5,5-octafluoropentyl sulfate exerts its effects involves interactions with molecular targets and pathways. The imidazolium cation can interact with various biomolecules, influencing their structure and function. The octafluoropentyl sulfate anion can also participate in these interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyl-3-methylimidazolium acetate: Another imidazolium-based ionic liquid with different anionic components.
1-Butyl-3-methylimidazolium tetrafluoroborate: Similar structure but with a tetrafluoroborate anion.
1-Butyl-3-methylimidazolium hexafluorophosphate: Contains a hexafluorophosphate anion instead of octafluoropentyl sulfate.
Uniqueness
The presence of the octafluoropentyl sulfate anion can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other imidazolium-based ionic liquids may not be as effective .
Propriétés
Numéro CAS |
868850-24-2 |
|---|---|
Formule moléculaire |
C13H20F8N2O4S |
Poids moléculaire |
452.36 g/mol |
Nom IUPAC |
1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;2,2,3,3,4,4,5,5-octafluoropentyl sulfate |
InChI |
InChI=1S/C8H16N2.C5H4F8O4S/c1-3-4-5-10-7-6-9(2)8-10;6-2(7)4(10,11)5(12,13)3(8,9)1-17-18(14,15)16/h6-7H,3-5,8H2,1-2H3;2H,1H2,(H,14,15,16) |
Clé InChI |
YACIQSLDLKWQJE-UHFFFAOYSA-N |
SMILES canonique |
CCCC[NH+]1CN(C=C1)C.C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine](/img/structure/B14185451.png)

![2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide](/img/structure/B14185460.png)

![(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14185484.png)



![6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14185510.png)
![1-[(2E)-1,3-Bis(4-nitrophenyl)triaz-2-en-1-yl]-2-methylpropan-1-one](/img/structure/B14185515.png)

